molecular formula C11H16ClN3O B12217285 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine

Cat. No.: B12217285
M. Wt: 241.72 g/mol
InChI Key: OUARMBRRWYUNDN-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine is a heterocyclic amine featuring a 1,3-dimethylpyrazole core linked to a furylmethyl group via a methanamine bridge. Its molecular formula is C₁₂H₁₆N₃O (inferred from related compounds in ), with an average mass of ~215.21 g/mol (similar to analogs in ).

Properties

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H15N3O.ClH/c1-9-10(8-14(2)13-9)6-12-7-11-4-3-5-15-11;/h3-5,8,12H,6-7H2,1-2H3;1H

InChI Key

OUARMBRRWYUNDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=CO2)C.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-Furylmethylamine

Furfuryl alcohol is converted to 2-furylmethylamine through a Gabriel synthesis or reductive amination:

  • Gabriel Synthesis :
    • React furfuryl bromide with phthalimide in DMF.
    • Hydrazinolysis releases the primary amine.
    • Yield : ~60–75%.
  • Reductive Amination :
    • Condense furfural with ammonium acetate in methanol.
    • Reduce the imine intermediate with $$ \text{NaBH}4 $$ or $$ \text{NaBH}3\text{CN} $$.
    • Yield : ~80–90%.

Coupling to the Pyrazole Core

The furylmethylamine is coupled to the functionalized pyrazole via a Mannich reaction or alkylation :

Mannich Reaction :

  • React 1,3-dimethylpyrazole-4-carbaldehyde with furfurylamine and formaldehyde.
  • Conditions : Ethanol, 50°C, 12 hours.
  • Yield : ~65%.

Alkylation :

  • Use 4-chloromethyl-1,3-dimethylpyrazole and furfurylamine in the presence of $$ \text{K}2\text{CO}3 $$.
  • Solvent : DMF, 80°C, 6 hours.
  • Yield : ~70%.

Assembly of the Methanamine Bridge

The final methanamine linkage is constructed via reductive amination or Buchwald-Hartwig coupling :

Reductive Amination

  • Condense 1,3-dimethylpyrazole-4-carbaldehyde with furfurylamine using $$ \text{Ti(OiPr)}_4 $$.
  • Reduce the intermediate with $$ \text{NaBH}_4 $$.
  • Yield : ~75%.

Palladium-Catalyzed Coupling

  • Employ a palladium catalyst (e.g., $$ \text{Pd(OAc)}_2 $$) and ligand (e.g., Xantphos).
  • React 4-bromo-1,3-dimethylpyrazole with furfurylamine in toluene at 100°C.
  • Yield : ~60–70%.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and advanced purification techniques are critical:

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch Continuous Flow
Catalyst Loading 5 mol% 1–2 mol%
Purification Column Chromatography Crystallization (Heptane)
Overall Yield 60–70% 80–85%

Key industrial adjustments include:

  • Solvent Recycling : NMP or DMF recovery systems reduce costs.
  • Microwave-Assisted Heating : Accelerates reaction times (e.g., 2 hours vs. 12 hours).

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents on pyrazole impede coupling.

    • Solution : Use bulky ligands (e.g., DavePhos) to enhance catalyst activity.
  • Furan Ring Sensitivity : The furan group is prone to oxidation.

    • Solution : Conduct reactions under inert atmosphere (N₂/Ar).
  • Amine Over-Alkylation : Competing side reactions during alkylation.

    • Solution : Employ excess furfurylamine and phase-transfer catalysts.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%)
Mannich Reaction Mild conditions Low atom economy 65
Reductive Amination High selectivity Requires dry solvents 75
Palladium Coupling Scalable High catalyst cost 70

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanamine ()
  • Structure : Ethylamine chain instead of methanamine; lacks the furylmethyl group.
  • Impact: The ethanamine chain increases hydrophobicity compared to the shorter methanamine bridge.
  • Applications : Likely used as a precursor in bioactive molecule synthesis .
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine (W1Y) ()
  • Structure : Phenyl substituent on pyrazole; N-methylation on methanamine.
  • Molecular Formula : C₁₁H₁₃N₃ (smaller than target compound).
  • Impact : Phenyl group enhances aromatic stacking but reduces solubility. Methylation decreases hydrogen-bonding capacity.
  • Crystallography : Structural data available via RCSB PDB (PDB ID: W1Y), aiding in conformational analysis .
1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine ()
  • Structure : Isopropyl on pyrazole; pyrrolylmethyl instead of furylmethyl.
  • Pyrrole’s NH enables hydrogen bonding, unlike furan’s oxygen .

Functional Group Modifications

N-((4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine (3f) ()
  • Structure : Imine (C=N) bridge instead of amine; fluorophenyl substituent.
  • Impact : The imine group introduces rigidity and alters electronic properties (e.g., conjugation). Fluorine enhances metabolic stability and lipophilicity .
  • Spectral Data : IR (C=N stretch at 1661 cm⁻¹), ¹H-NMR (δ 8.71 for –CH=N) .
1-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine ()
  • Structure : Difluoroethyl and dimethylpyrazole groups.
  • Impact : Fluorine atoms improve bioavailability and membrane permeability. Dual pyrazole motifs may enhance chelation properties .

Key Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound C₁₂H₁₆N₃O 1,3-Dimethylpyrazole, furylmethyl ~215.21 Moderate solubility, H-bond donor
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine C₁₁H₁₃N₃ Phenyl, N-methyl 187.25 High lipophilicity
1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]methanamine C₁₃H₂₁N₅ Isopropyl, pyrrolylmethyl 255.34 Steric hindrance, NH interactions

Table 2: Hazard Comparison

Compound GHS Classification Key Risks
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine () H302, H315, H319, H335 Oral toxicity, skin/eye irritation
Target Compound (Inferred) Not reported Likely lower toxicity

Biological Activity

The compound 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine , also known as a pyrazole derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound can be described by the following molecular characteristics:

  • Molecular Formula : C10H12N4
  • Molecular Weight : 188.23 g/mol
  • SMILES Notation : CC1=NN(C=C1CC(C)N)C

Structural Representation

PropertyValue
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
SMILESCC1=NN(C=C1CC(C)N)C

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to modulate autophagy and inhibit mTORC1 activity, which are crucial pathways in cancer cell proliferation.

Case Study: MIA PaCa-2 Cells

In a study involving MIA PaCa-2 pancreatic cancer cells, specific pyrazole derivatives demonstrated submicromolar antiproliferative activity. These compounds were found to increase autophagy levels while disrupting autophagic flux, indicating a novel mechanism of action that could be targeted for therapeutic interventions .

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. It is believed to interact with specific molecular targets, blocking their activity and thereby disrupting various biological pathways. This characteristic is particularly valuable in drug design for diseases where enzyme modulation is beneficial.

Pharmacological Mechanisms

The pharmacological mechanisms of pyrazole derivatives often involve:

  • Inhibition of mTOR Pathway : This pathway is crucial in regulating cell growth and metabolism.
  • Modulation of Autophagy : Enhancing or inhibiting autophagy can lead to different cellular outcomes, especially in cancer cells.

Summary of Studies

A summary of relevant studies on pyrazole derivatives is presented below:

Study ReferenceFindings
PubMed Study Identified antiproliferative activity in MIA PaCa-2 cells; modulated autophagy and mTORC1 activity.
SpectraBase Provided spectral data supporting the characterization of pyrazole compounds.
BenchChem Discussed synthesis routes and potential applications in medicinal chemistry.

The exact mechanism by which this compound exerts its biological effects remains a subject of ongoing research. However, it likely involves:

  • Binding to Active Sites : The compound may bind to active sites of enzymes or receptors, inhibiting their function.
  • Disruption of Cellular Pathways : By interfering with key signaling pathways, it may alter cellular responses to stress or growth signals.

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